Glu-Pro

Description

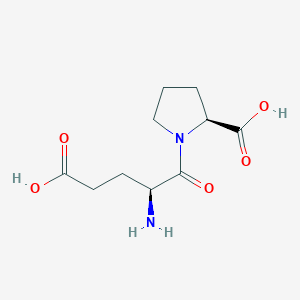

Glutamylproline, also known as L-glu-L-pro or E-P, belongs to the class of organic compounds known as dipeptides. These are organic compounds containing a sequence of exactly two alpha-amino acids joined by a peptide bond. Glutamylproline is soluble (in water) and a weakly acidic compound (based on its pKa). Glutamylproline can be biosynthesized from L-glutamic acid and L-proline.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-1-[(2S)-2-amino-4-carboxybutanoyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O5/c11-6(3-4-8(13)14)9(15)12-5-1-2-7(12)10(16)17/h6-7H,1-5,11H2,(H,13,14)(H,16,17)/t6-,7-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBTCBQBIJKGSJP-BQBZGAKWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)C(CCC(=O)O)N)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)[C@H](CCC(=O)O)N)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701314489 | |

| Record name | L-α-Glutamyl-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701314489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Glutamylproline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0028827 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

41745-47-5 | |

| Record name | L-α-Glutamyl-L-proline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41745-47-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-α-Glutamyl-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701314489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Glutamylproline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0028827 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Structural Elucidation of Glu-Pro Dipeptide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure of the Glutamic acid-Proline (Glu-Pro) dipeptide. The document details its chemical composition, three-dimensional conformation, and the experimental and computational methodologies employed for its structural analysis. Furthermore, it delves into a relevant biosynthetic pathway, offering a complete picture for researchers in the fields of biochemistry, drug discovery, and molecular biology.

Chemical Structure and Physicochemical Properties

The this compound dipeptide is formed through the condensation of two amino acids, L-glutamic acid and L-proline, linked by a peptide bond. The chemical formula for the neutral form of this compound is C₁₀H₁₆N₂O₅, with a molecular weight of approximately 244.24 g/mol .[1] The formation of the peptide bond involves the carboxyl group of glutamic acid and the secondary amine of proline. This results in a unique structural feature where the proline's pyrrolidine (B122466) ring imposes significant conformational constraints on the peptide backbone.

Table 1: Physicochemical Properties of this compound Dipeptide

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₆N₂O₅ | PubChem CID: 11218768[1] |

| Molecular Weight | 244.24 g/mol | PubChem CID: 11218768[1] |

| IUPAC Name | (2S)-1-[(2S)-2-amino-4-carboxybutanoyl]pyrrolidine-2-carboxylic acid | PubChem CID: 11218768[1] |

| Canonical SMILES | C1C--INVALID-LINK--O)N">C@HC(=O)O | PubChem CID: 11218768[1] |

Conformational Analysis and Structural Parameters

Table 2: Predicted Structural Parameters of the this compound Dipeptide Backbone

| Parameter | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Typical Value (Å or °) |

| Bond Lengths | |||||

| Cα (Glu) | C' (Glu) | ~1.52 | |||

| C' (Glu) | N (Pro) | ~1.33 | |||

| N (Pro) | Cα (Pro) | ~1.47 | |||

| Cα (Pro) | C' (Pro) | ~1.53 | |||

| Bond Angles | |||||

| Cα (Glu) | C' (Glu) | N (Pro) | ~116 | ||

| C' (Glu) | N (Pro) | Cα (Pro) | ~122 | ||

| N (Pro) | Cα (Pro) | C' (Pro) | ~112 | ||

| Dihedral Angles | |||||

| φ (phi) | C' (Glu-1) | N (Pro) | Cα (Pro) | C' (Pro) | Restricted due to ring |

| ψ (psi) | N (Glu) | Cα (Glu) | C' (Glu) | N (Pro+1) | Variable |

| ω (omega) | Cα (Glu) | C' (Glu) | N (Pro) | Cα (Pro) | ~180° (trans) or ~0° (cis) |

Note: These values are based on standard peptide geometry and may vary depending on the specific conformation and environment of the dipeptide.

Experimental Protocols for Synthesis and Structural Determination

Solid-Phase Peptide Synthesis (SPPS) of this compound Dipeptide

The chemical synthesis of this compound can be efficiently achieved using Fmoc-based solid-phase peptide synthesis.[2][3]

Workflow for Solid-Phase Synthesis of this compound

Caption: Workflow for the solid-phase synthesis of this compound dipeptide.

Protocol:

-

Resin Preparation: Swell a suitable resin (e.g., Rink Amide resin for a C-terminal amide or 2-chlorotrityl chloride resin for a C-terminal carboxylic acid) in dimethylformamide (DMF).

-

First Amino Acid Coupling (Proline):

-

If starting with a pre-loaded resin, proceed to the next step.

-

If using a non-loaded resin, couple Fmoc-Pro-OH to the resin using a suitable activating agent like HBTU/HOBt in the presence of a base such as diisopropylethylamine (DIPEA).

-

-

Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of proline by treating the resin with a solution of 20% piperidine in DMF.

-

Second Amino Acid Coupling (Glutamic Acid): Activate Fmoc-Glu(OtBu)-OH (using a side-chain protecting group like tert-butyl to prevent side reactions) with HBTU/HOBt and DIPEA in DMF and couple it to the deprotected proline on the resin.

-

Final Fmoc Deprotection: Remove the Fmoc group from the N-terminus of glutamic acid with 20% piperidine in DMF.

-

Cleavage and Deprotection: Cleave the dipeptide from the resin and simultaneously remove the side-chain protecting group using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., triisopropylsilane (B1312306) and water).

-

Purification: Purify the crude this compound dipeptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the synthesized dipeptide by mass spectrometry and analytical HPLC.

Structural Determination by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the three-dimensional structure of peptides in solution.[4]

Workflow for NMR-based Structure Determination of this compound

Caption: General workflow for determining the solution structure of a dipeptide using NMR.

Protocol:

-

Sample Preparation: Dissolve the purified this compound dipeptide in a suitable solvent, typically D₂O or a mixture of H₂O/D₂O, to a concentration of 1-5 mM.

-

Data Acquisition:

-

Acquire a one-dimensional (1D) ¹H NMR spectrum to identify the proton signals.

-

Perform two-dimensional (2D) experiments:

-

COSY (Correlation Spectroscopy): To identify scalar-coupled protons within the same amino acid residue.

-

TOCSY (Total Correlation Spectroscopy): To identify all protons belonging to a single amino acid spin system.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (typically < 5 Å), providing distance restraints for structure calculation. This is crucial for determining the relative orientation of the glutamic acid and proline residues.

-

-

-

Resonance Assignment: Assign all proton resonances to their respective atoms in the this compound dipeptide using the information from the COSY and TOCSY spectra.

-

Derivation of Structural Restraints:

-

From the NOESY spectrum, derive inter-proton distance restraints. The intensity of the NOE cross-peaks is inversely proportional to the sixth power of the distance between the protons.

-

Measure scalar coupling constants (J-couplings) from the high-resolution 1D or 2D spectra to obtain dihedral angle restraints.

-

-

Structure Calculation: Use the experimental restraints in molecular dynamics or simulated annealing calculations to generate a family of 3D structures consistent with the NMR data.

-

Structure Validation: Assess the quality of the calculated structures using various parameters, such as the number of NOE violations and Ramachandran plot analysis.

Biological Context: Proline Biosynthesis from Glutamate (B1630785)

Proline is synthesized from glutamate in a multi-step enzymatic pathway.[5][6][7][8] Understanding this pathway is crucial for researchers studying amino acid metabolism and its role in various physiological and pathological processes.

Signaling Pathway of Proline Biosynthesis from Glutamate

Caption: The enzymatic pathway of proline biosynthesis from glutamate.

This pathway involves the following key steps:

-

Phosphorylation of Glutamate: Glutamate is first phosphorylated by ATP to form γ-glutamyl phosphate, a reaction catalyzed by the γ-glutamyl kinase (GK) domain of the bifunctional enzyme pyrroline-5-carboxylate synthetase (P5CS).[9]

-

Reduction of γ-Glutamyl Phosphate: The γ-glutamyl phosphate reductase (GPR) domain of P5CS then reduces γ-glutamyl phosphate to glutamate-γ-semialdehyde, using NADPH as a reductant.[9]

-

Spontaneous Cyclization: Glutamate-γ-semialdehyde spontaneously cyclizes to form Δ¹-pyrroline-5-carboxylate (P5C).

-

Reduction of P5C: Finally, P5C is reduced to proline by the enzyme pyrroline-5-carboxylate reductase (PYCR), utilizing either NADH or NADPH as a cofactor.[5]

This in-depth guide provides a foundational understanding of the structure of the this compound dipeptide, from its basic chemical properties to the intricate details of its three-dimensional conformation and the experimental methodologies used to elucidate it. The inclusion of the proline biosynthesis pathway further enriches this guide by placing the constituent amino acid in its biological context. This comprehensive information is intended to be a valuable resource for researchers and professionals in the life sciences.

References

- 1. chemistry.du.ac.in [chemistry.du.ac.in]

- 2. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences | Springer Nature Experiments [experiments.springernature.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Regulation of L-proline biosynthesis, signal transduction, transport, accumulation and its vital role in plants during variable environmental conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structural Biology of Proline Catabolic Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Emerging Roles of De Novo Proline Biosynthesis in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the Chemical Properties of L-Glutamyl-L-Proline

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Glutamyl-L-Proline is a dipeptide composed of the amino acids L-glutamic acid and L-proline. This naturally occurring molecule is involved in various biological processes and is of significant interest to researchers in the fields of biochemistry, pharmacology, and drug development. Its inherent stability and potential to modulate cellular pathways make it a candidate for various therapeutic and biotechnological applications.[] This technical guide provides a comprehensive overview of the chemical properties of L-Glutamyl-L-Proline, including detailed experimental protocols and an exploration of its role in cellular signaling.

Chemical and Physical Properties

L-Glutamyl-L-Proline is a white, crystalline powder. Due to the presence of both acidic (carboxyl) and basic (amino) groups, it exhibits amphoteric properties. The peptide bond between the gamma-carboxyl group of glutamic acid and the amino group of proline confers significant stability to the molecule.[]

Table 1: Physicochemical Properties of L-Glutamyl-L-Proline

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₆N₂O₅ | --INVALID-LINK-- |

| Molecular Weight | 244.24 g/mol | --INVALID-LINK-- |

| IUPAC Name | (2S)-1-[(4S)-4-amino-4-carboxybutanoyl]pyrrolidine-2-carboxylic acid | --INVALID-LINK-- |

| CAS Number | 41745-47-5 | --INVALID-LINK-- |

| Appearance | White crystalline powder | General knowledge |

| Melting Point | Decomposes at 220-222 °C (for L-proline) | --INVALID-LINK--, --INVALID-LINK-- |

| Solubility | Highly soluble in water; sparingly soluble in ethanol; insoluble in non-polar organic solvents. | --INVALID-LINK--, --INVALID-LINK-- |

| Specific Rotation [α]D | -84.5° to -86.0° (for L-proline, c=4 in H₂O at 20°C) | --INVALID-LINK--, --INVALID-LINK-- |

| pKa₁ (α-COOH of Glu) | ~2.19 | General amino acid knowledge |

| pKa₂ (γ-COOH of Glu) | ~4.25 | General amino acid knowledge |

| pKa₃ (α-NH₃⁺ of Glu) | ~9.67 | General amino acid knowledge |

| pKa (COOH of Pro) | ~1.99 | General amino acid knowledge |

| pKa (NH₂⁺ of Pro) | ~10.60 | General amino acid knowledge |

Experimental Protocols

Synthesis of L-Glutamyl-L-Proline

A detailed experimental protocol for the chemical synthesis of L-Glutamyl-L-Proline is outlined below, based on standard peptide synthesis methodologies.

Materials:

-

N-α-t-Boc-L-glutamic acid γ-benzyl ester

-

L-Proline methyl ester hydrochloride

-

Dicyclohexylcarbodiimide (DCC)

-

N-Hydroxysuccinimide (NHS)

-

Triethylamine (TEA)

-

Dichloromethane (DCM)

-

Ethyl acetate (B1210297) (EtOAc)

-

Methanol (B129727) (MeOH)

-

1 M HCl

-

Saturated NaHCO₃ solution

-

Anhydrous MgSO₄

-

Palladium on carbon (10%)

-

Hydrogen gas

-

1 M NaOH

Procedure:

-

Activation of Glutamic Acid: Dissolve N-α-t-Boc-L-glutamic acid γ-benzyl ester (1 equivalent) and NHS (1.1 equivalents) in anhydrous DCM. Cool the solution to 0°C in an ice bath. Add DCC (1.1 equivalents) dissolved in DCM dropwise. Stir the reaction mixture at 0°C for 2 hours and then at room temperature overnight.

-

Coupling Reaction: Filter the reaction mixture to remove the dicyclohexylurea byproduct. To the filtrate, add L-Proline methyl ester hydrochloride (1 equivalent) and TEA (1.1 equivalents). Stir the mixture at room temperature for 24 hours.

-

Work-up: Wash the reaction mixture sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the protected dipeptide.

-

Deprotection of Benzyl Ester: Dissolve the protected dipeptide in methanol and add 10% Pd/C catalyst. Hydrogenate the mixture under a hydrogen atmosphere (balloon pressure) at room temperature until the reaction is complete (monitored by TLC). Filter the catalyst through Celite and concentrate the filtrate.

-

Deprotection of Boc and Methyl Ester Groups: Treat the resulting product with a solution of 1 M NaOH in methanol to saponify the methyl ester. After completion, neutralize the solution with 1 M HCl. To remove the Boc group, treat the product with a solution of 4 M HCl in dioxane.

-

Purification: Purify the final product, L-Glutamyl-L-Proline, by recrystallization or column chromatography.

Determination of Melting Point

The melting point of a dipeptide can be determined using a standard melting point apparatus or, for compounds that decompose on heating, by fast scanning calorimetry (FSC).[2][3][4]

Protocol using a standard melting point apparatus:

-

Finely powder a small amount of the dry L-Glutamyl-L-Proline sample.

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature about 15-20°C below the expected melting point.

-

Then, decrease the heating rate to 1-2°C per minute.

-

Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting). This range represents the melting point.[5]

Measurement of Specific Rotation

Specific rotation is a fundamental property of chiral molecules and is measured using a polarimeter.[6][7]

Protocol:

-

Prepare a solution of L-Glutamyl-L-Proline of a known concentration (c, in g/mL) in a suitable solvent (e.g., water).

-

Calibrate the polarimeter with the pure solvent.

-

Fill the polarimeter tube (of a known path length, l, in decimeters) with the prepared solution, ensuring no air bubbles are present.

-

Measure the observed optical rotation (α) at a specific temperature (T) and wavelength (λ, typically the sodium D-line at 589 nm).

-

Calculate the specific rotation using the formula: [α]Tλ = α / (l × c).

Solubility Testing

The solubility of a peptide can be determined by systematically testing its dissolution in various solvents.[8][9][10][11][12]

Protocol:

-

Weigh a small, precise amount of L-Glutamyl-L-Proline (e.g., 1 mg) into a vial.

-

Add a small, measured volume of the test solvent (e.g., 100 µL of deionized water) to the vial.

-

Vortex the vial for 1-2 minutes. If the peptide does not dissolve, sonicate the sample for 5-10 minutes.

-

Visually inspect the solution for any undissolved particles. If the solution is clear, the peptide is soluble at that concentration.

-

If the peptide is not soluble, incrementally add more solvent and repeat the vortexing/sonication process until the peptide dissolves completely. Record the total volume of solvent used to calculate the solubility.

-

This process can be repeated with different solvents (e.g., ethanol, methanol, DMSO, PBS) to determine the solubility profile.

Stability Analysis by HPLC

The stability of L-Glutamyl-L-Proline in solution can be assessed by monitoring its degradation over time using High-Performance Liquid Chromatography (HPLC).

Protocol:

-

Prepare a stock solution of L-Glutamyl-L-Proline of known concentration in the desired buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Aliquot the solution into several vials and store them under different conditions (e.g., 4°C, 25°C, 40°C).

-

At specified time points (e.g., 0, 24, 48, 72 hours), withdraw an aliquot from each condition.

-

Analyze the samples by reverse-phase HPLC using a C18 column. A suitable mobile phase could be a gradient of water with 0.1% trifluoroacetic acid (TFA) and acetonitrile (B52724) with 0.1% TFA.

-

Monitor the elution profile using a UV detector at a wavelength of 210-220 nm.

-

The degradation of L-Glutamyl-L-Proline can be quantified by the decrease in the peak area of the parent compound over time. The appearance of new peaks would indicate the formation of degradation products.

Signaling Pathways and Biological Function

L-Glutamyl-L-Proline is not merely a structural component but also a bioactive molecule that can influence cellular processes. Its constituent amino acids, L-glutamic acid and L-proline, are deeply integrated into cellular metabolism and signaling.

Metabolic Pathways

L-Glutamyl-L-Proline is a product of protein catabolism. The biosynthesis of its constituent amino acids is well-characterized.

L-Proline Biosynthesis: L-proline is synthesized from L-glutamate in a multi-step enzymatic pathway. Glutamate (B1630785) is first phosphorylated to γ-glutamyl phosphate (B84403) by γ-glutamyl kinase. This intermediate is then reduced to glutamate-γ-semialdehyde, which spontaneously cyclizes to Δ¹-pyrroline-5-carboxylate (P5C). Finally, P5C is reduced to proline by pyrroline-5-carboxylate reductase.[13][14][15]

Caption: Biosynthesis pathway of L-Proline from L-Glutamate.

L-Glutamate Metabolism: L-glutamate is a central molecule in amino acid metabolism and can be synthesized from α-ketoglutarate, an intermediate of the citric acid cycle, through the action of glutamate dehydrogenase.[15]

Modulation of Cellular Signaling

Recent studies have indicated that proline, and by extension dipeptides containing proline, can modulate key signaling pathways involved in cell growth, proliferation, and stress response.

mTORC1 Pathway Activation: L-proline has been shown to activate the mammalian target of rapamycin (B549165) complex 1 (mTORC1) signaling pathway.[16][17] This pathway is a central regulator of cell growth and proliferation. Activation of mTORC1 by proline can lead to increased protein synthesis and cell growth. The mechanism likely involves the cellular uptake of proline, which then signals to the mTORC1 complex located on the lysosomal surface.

Caption: Activation of the mTORC1 signaling pathway by L-Proline.

MAPK Pathway Involvement: The mitogen-activated protein kinase (MAPK) signaling pathway is involved in the cellular response to stress. Under certain stress conditions, the MAPK pathway can be activated, leading to the synthesis of L-proline, which acts as an osmoprotectant and antioxidant.[13] While the direct effect of L-Glutamyl-L-Proline on this pathway is not fully elucidated, its proline component suggests a potential role in modulating stress responses.

Conclusion

L-Glutamyl-L-Proline is a dipeptide with significant chemical stability and biological relevance. This guide has provided a comprehensive overview of its known chemical properties, along with detailed experimental protocols for its synthesis and characterization. The elucidation of its role in modulating key cellular signaling pathways, such as the mTORC1 pathway, opens up new avenues for research into its potential therapeutic applications. Further investigation is warranted to fully understand the specific pharmacological and physiological effects of this dipeptide.

References

- 2. Melting properties of peptides and their solubility in water. Part 1: dipeptides based on glycine or alanine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. chem.ucalgary.ca [chem.ucalgary.ca]

- 6. Specific Rotation - Chemistry Steps [chemistrysteps.com]

- 7. Specific rotation - Wikipedia [en.wikipedia.org]

- 8. genscript.com [genscript.com]

- 9. Solubility Guidelines for Peptides [sigmaaldrich.com]

- 10. biobasic.com [biobasic.com]

- 11. jpt.com [jpt.com]

- 12. Peptide Solubility Testing - Creative Peptides-Peptide Drug Discovery [pepdd.com]

- 13. Regulation of L-proline biosynthesis, signal transduction, transport, accumulation and its vital role in plants during variable environmental conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. proline biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. youtube.com [youtube.com]

- 16. L-Proline Activates Mammalian Target of Rapamycin Complex 1 and Modulates Redox Environment in Porcine Trophectoderm Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

The Biological Significance of Glutamyl-Proline in Protozoan Parasites: A Technical Whitepaper

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: The acquisition and metabolism of amino acids are fundamental to the survival, proliferation, and pathogenicity of protozoan parasites. While direct research on the dipeptide Glutamyl-Proline (Glu-Pro) is limited, the critical roles of its constituent amino acids, particularly proline, are extensively documented in parasites like Trypanosoma and Plasmodium. This document synthesizes the available knowledge, focusing on proline metabolism as a key bioenergetic and stress-response pathway. We infer the potential role of this compound as a nutrient source and explore the broader context of dipeptide transport and metabolism. This paper provides a technical guide on the metabolic pathways, presents available quantitative data, outlines relevant experimental methodologies, and visualizes key processes to inform future research and drug development strategies targeting these metabolic vulnerabilities.

Introduction: The Unexplored Role of this compound and the Centrality of Proline

Protozoan parasites have evolved complex metabolic adaptations to thrive in diverse host environments. A key aspect of this adaptation is the utilization of host-derived nutrients, including amino acids and short peptides. While the specific biological role of the dipeptide this compound has not been a major focus of parasitology research, the functions of L-proline are known to be critical for several pathogenic protozoa.[1][2]

In parasites such as Trypanosoma brucei, the causative agent of African trypanosomiasis, proline serves as a primary energy source, particularly in the tsetse fly vector.[3][4] For Plasmodium falciparum, the parasite responsible for the most severe form of malaria, proline homeostasis is linked to mechanisms of drug tolerance.[5][6] Therefore, it is highly probable that dipeptides like this compound, present in the host environment (e.g., through protein degradation), serve as a valuable source of proline and glutamate (B1630785) for these parasites. This paper will delve into the established roles of proline to build a framework for understanding the potential significance of this compound.

Proline Metabolism in Trypanosoma brucei: A Core Energy Pathway

The procyclic (insect) form of T. brucei resides in the tsetse fly midgut, an environment rich in amino acids but poor in glucose.[3] In these conditions, the parasite undergoes a metabolic switch, relying heavily on proline as its main carbon source to fuel its central metabolism and energy production.[3][4]

The catabolism of proline occurs within the parasite's mitochondrion and involves a two-step enzymatic conversion to glutamate.[7] This glutamate then enters the tricarboxylic acid (TCA) cycle to generate ATP. The key end products of this metabolic pathway are succinate, acetate, and alanine.[3] The entire process is essential for the parasite's survival and ability to colonize the tsetse fly's midgut.[3]

Signaling and Metabolic Pathway

The conversion of proline to glutamate is a critical juncture, linking amino acid catabolism directly to the parasite's energy-producing machinery. This pathway highlights a significant metabolic vulnerability that could be exploited for therapeutic intervention.

Proline Homeostasis and Drug Tolerance in Plasmodium falciparum

In P. falciparum, proline plays a different but equally critical role related to stress response and drug tolerance. Treatment of the parasite with the antimalarial compound halofuginone (B1684669) (HFG), which inhibits the cytoplasmic prolyl tRNA synthetase (PfcPRS), induces a novel resistance mechanism known as the "Adaptive Proline Response" (APR).[5][6][8]

The APR is characterized by a significant (20 to 30-fold) increase in the intracellular concentration of free proline.[6] This accumulation of proline competitively inhibits the action of halofuginone on its target enzyme, rendering the parasite tolerant to the drug.[6] This response is a non-genetic mechanism of resistance that remains stable even after the drug is withdrawn.[6] Understanding the sources of this proline surge—whether from host hemoglobin degradation, de novo synthesis, or uptake of proline-containing peptides—is crucial for developing strategies to counteract this tolerance mechanism.

Logical Relationship Diagram

The APR illustrates a direct link between metabolic adaptation and the evolution of drug tolerance, a critical consideration for drug development professionals.

Quantitative Data: Proline Transport Kinetics

While specific data for this compound is unavailable, studies on L-proline transport in Trypanosoma brucei provide valuable quantitative insights into the parasite's affinity for this amino acid. These parameters are essential for modeling metabolic flux and for designing competitive inhibitors.

| Parameter | Value | Organism / Condition | Reference |

| Km (Michaelis Constant) | 19 µM | T. brucei (procyclic form) | [9][10] |

| Vmax (Max. Transport Velocity) | 17 nmol/min per 10⁸ cells | T. brucei (procyclic form) | [9][10] |

| Activation Energy | 74.9 kJ/mol | T. brucei (procyclic form) | [9][10] |

| Concentration Gradient | 270-fold accumulation | T. brucei (at 0.02 mM proline) | [9][10] |

These data demonstrate a high-affinity, active transport system for proline, underscoring its importance to the parasite.[9][10]

Experimental Protocols & Methodologies

Investigating the role of dipeptides like this compound requires a combination of transport assays, metabolic labeling, and genetic manipulation. Below are detailed methodologies adapted from studies on amino acid transport and metabolism in protozoa.

Protocol: Radiolabeled Substrate Uptake Assay

This protocol is fundamental for characterizing the transport kinetics of proline, and could be adapted for radiolabeled this compound.

Objective: To measure the rate of L-proline uptake in T. brucei.

Methodology:

-

Parasite Culture: Cultivate procyclic form T. brucei to mid-log phase in standard SDM-79 medium.

-

Preparation: Harvest parasites by centrifugation, wash twice with a salt-based buffer (e.g., PBS), and resuspend to a final density of 1x10⁸ cells/mL.

-

Uptake Initiation: Initiate the transport assay by adding radiolabeled L-[¹⁴C]proline to the cell suspension to a final concentration (e.g., 20 µM).

-

Incubation: Incubate the mixture at a controlled temperature (e.g., 27°C) for a short time course (e.g., 15, 30, 60, 120 seconds).

-

Uptake Termination: Terminate the reaction by adding a 1 mL aliquot of the cell suspension to a microcentrifuge tube containing a layer of oil mixture (e.g., dibutyl phthalate:dioctyl phthalate). Centrifuge immediately at high speed (e.g., 12,000 x g) for 1 minute to pellet the cells below the oil layer, separating them from the radioactive medium.

-

Quantification: Aspirate the aqueous and oil layers, lyse the cell pellet, and measure the incorporated radioactivity using liquid scintillation counting.

-

Data Analysis: Calculate the rate of uptake and determine kinetic parameters (Km, Vmax) by performing the assay over a range of substrate concentrations.

Experimental Workflow Diagram

The following workflow illustrates a logical progression for investigating the role of a dipeptide in parasite metabolism, from initial characterization to target validation.

Conclusion and Future Directions

While direct evidence for the role of this compound in protozoan parasites is sparse, the indispensable nature of proline metabolism in Trypanosoma and Plasmodium strongly suggests that dipeptides like this compound are a relevant, yet understudied, source of this critical amino acid. The metabolic pathways and transport systems associated with proline acquisition represent promising targets for the development of novel antiparasitic agents.

Future research should focus on:

-

Characterizing Dipeptide Transport: Identifying and characterizing the specific transporters responsible for the uptake of this compound and other dipeptides.

-

Elucidating Hydrolytic Enzymes: Identifying the intracellular peptidases that hydrolyze these dipeptides to release their constituent amino acids.

-

Inhibitor Screening: Developing and screening for small molecule inhibitors of these transport and enzymatic systems.

By targeting the metabolic pathways that parasites rely on for survival and drug resistance, it may be possible to develop new therapeutic strategies that are both effective and less prone to the development of resistance.

References

- 1. malariaworld.org [malariaworld.org]

- 2. Role of Proline in Pathogen and Host Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Proline Metabolism is Essential for Trypanosoma brucei brucei Survival in the Tsetse Vector - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mapping the metabolism of five amino acids in bloodstream form Trypanosoma brucei using U-13C-labelled substrates and LC–MS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mesamalaria.org [mesamalaria.org]

- 6. The adaptive proline response in P. falciparum is independent of PfeIK1 and eIF2α signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Uptake and Metabolism of Amino Acids, and Their Unique Role in the Biology of Pathogenic Trypanosomatids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Adaptive Proline Response in P. falciparum Is Independent of PfeIK1 and eIF2α Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Active transport of L-proline in the protozoan parasite Trypanosoma brucei brucei - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Active transport of L-proline in the protozoan parasite Trypanosoma brucei brucei. [sonar.ch]

The Central Role of Proline and Glutamate Metabolism in Trypanosoma brucei: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trypanosoma brucei, the causative agent of Human African Trypanosomiasis, exhibits remarkable metabolic flexibility to survive in diverse host environments. While the dipeptide "Glu-Pro" is not described as a free metabolite in the central carbon metabolism of T. brucei, it is a repeating motif in the structure of EP procyclins, which are abundant surface glycoproteins on the insect stage of the parasite.[1][2] The constituent amino acids, glutamate (B1630785) and proline, are, however, central to the parasite's bioenergetics, particularly in the procyclic (insect) form. This guide provides an in-depth analysis of proline and glutamate metabolism in T. brucei, presenting key quantitative data, detailed experimental protocols, and pathway visualizations to support research and drug development efforts.

In the tsetse fly vector, the procyclic stage of T. b. brucei relies on L-proline as a primary carbon and energy source, as glucose is often scarce.[1][3][4] The parasite actively catabolizes proline within its mitochondrion to produce essential intermediates, reduced cofactors, and ATP.[1] This metabolic pathway is essential for the parasite's survival and colonization of the tsetse fly midgut.[1][5]

Proline and Glutamate Metabolic Pathways

The catabolism of proline to glutamate is a critical initial step in its utilization. This process involves two enzymatic steps and one non-enzymatic step, leading to the production of glutamate.[1] Glutamate is then further metabolized through a portion of the tricarboxylic acid (TCA) cycle to generate energy.

Key Enzymes in Proline Catabolism:

-

Proline Dehydrogenase (TbProDH): A FAD-dependent enzyme that oxidizes proline to Δ1-pyrroline-5-carboxylate (P5C).[1]

-

Δ1-pyrroline-5-carboxylate Dehydrogenase (TbP5CDH): Catalyzes the irreversible conversion of gamma-glutamate semialdehyde (γGS) into L-glutamate and NADH.[1]

The expression of these enzymes is developmentally regulated, being present in the insect stages but absent in the bloodstream forms.[1] The regulation of proline metabolism is tightly linked to the availability of glucose; in the presence of abundant glucose, proline uptake and catabolism are significantly downregulated.[6]

Signaling and Metabolic Interplay

The metabolic switch between glucose and proline utilization is a key adaptation for the parasite. When glucose is available, it is the preferred carbon source.[6] However, in the glucose-depleted environment of the tsetse midgut, the parasite relies on proline.[3][4] This switch is not just a simple substrate preference but involves a "metabolic contest" where the presence of one carbon source influences the uptake and metabolism of the other.[7]

Quantitative Data on Proline and Glucose Metabolism

The metabolic shift between glucose and proline is reflected in their consumption rates under different conditions.

| Condition | Glucose Consumption (nmol/min/mg protein) | Proline Consumption (nmol/min/mg protein) | Reference |

| Glucose-rich medium | ~100 | ~5 | [6] |

| Glucose-depleted medium | Not applicable | ~30 | [6] |

Downregulation of TbP5CDH via RNAi significantly impacts the growth of procyclic trypanosomes in the absence of glucose, highlighting the essentiality of this pathway.[1]

Experimental Protocols

Culturing Trypanosoma brucei Procyclic Forms

-

Medium: Standard SDM79 medium supplemented with 10% heat-inactivated fetal bovine serum and appropriate antibiotics.

-

Incubation: Parasites are maintained at 27°C.

-

For glucose-depleted conditions: Cells are grown in medium where glucose is replaced with other carbon sources like proline or glycerol.[1][3]

Metabolite Extraction for LC-MS Analysis

This protocol is adapted from established methods for untargeted metabolomic analysis of T. brucei.[8][9][10][11]

-

Quenching: Rapidly cool a 25 ml cell culture (density of ~1 x 107 cells/ml) to 4°C in a dry ice-ethanol bath to halt metabolic activity.[11]

-

Centrifugation: Pellet the cells by centrifugation at 1,250 x g for 10 minutes at 4°C.[11]

-

Washing: Wash the cell pellet with 1 ml of ice-cold phosphate-buffered saline (PBS).

-

Extraction: Resuspend the washed pellet in 100 µl of a chloroform:methanol:water (1:3:1 v/v/v) extraction solvent.[9][11]

-

Incubation: Mix for 1 hour at 4°C.

-

Clarification: Centrifuge at high speed to remove cell debris.

-

Storage: Store the resulting metabolite solution at -80°C until analysis by liquid chromatography-mass spectrometry (LC-MS).[11]

RNA Interference (RNAi) to Study Gene Function

RNAi is a powerful tool to investigate the essentiality of genes in T. brucei.

-

Construct Design: A gene-specific fragment is cloned into an RNAi vector (e.g., pZJM) that allows for tetracycline-inducible expression of double-stranded RNA.

-

Transfection: The construct is linearized and electroporated into procyclic T. brucei.

-

Selection: Transfected cells are selected with appropriate antibiotics (e.g., phleomycin).

-

Induction: Gene silencing is induced by the addition of tetracycline (B611298) (1 µg/ml) to the culture medium.

-

Phenotypic Analysis: The effect of gene knockdown on cell growth, metabolism, and other relevant phenotypes is monitored.[1][6]

Proline Metabolism as a Drug Target

The essentiality of proline metabolism for the survival of the procyclic form in the tsetse fly makes the enzymes of this pathway attractive targets for the development of new transmission-blocking drugs.[1] Inhibitors of TbProDH or TbP5CDH could potentially prevent the parasite from establishing an infection in the insect vector, thereby breaking the cycle of disease transmission.

Glycolysis has also been identified as a promising target for anti-trypanosomal drugs due to its essential role in ATP supply and its unique compartmentalization within glycosomes.[12] While proline metabolism is more critical for the procyclic form, targeting metabolic pathways in general remains a key strategy in drug discovery for trypanosomiasis.

Conclusion

While the dipeptide this compound is a structural component of procyclin surface proteins, it is the metabolic pathways of its constituent amino acids, L-proline and L-glutamate, that are of key interest from a metabolic and drug development perspective in Trypanosoma brucei. The intricate regulation and essential nature of proline catabolism in the procyclic form offer a promising avenue for the development of novel therapeutics aimed at blocking disease transmission. The data and protocols presented in this guide provide a foundation for further research into the fascinating metabolic adaptations of this important parasite.

References

- 1. Proline Metabolism is Essential for Trypanosoma brucei brucei Survival in the Tsetse Vector - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The procyclin repertoire of Trypanosoma brucei. Identification and structural characterization of the this compound-rich polypeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The glycosomal ATP-dependent phosphofructokinase of Trypanosoma brucei operates also in the gluconeogenic direction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Gluconeogenesis is essential for trypanosome development in the tsetse fly vector - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Procyclic trypanosomes recycle glucose catabolites and TCA cycle intermediates to stimulate growth in the presence of physiological amounts of proline - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Proline metabolism in procyclic Trypanosoma brucei is down-regulated in the presence of glucose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. orbi.uliege.be [orbi.uliege.be]

- 9. orbi.uliege.be [orbi.uliege.be]

- 10. Comparison of Three Widely Employed Extraction Methods for Metabolomic Analysis of Trypanosoma brucei - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Metabolomics Guides Rational Development of a Simplified Cell Culture Medium for Drug Screening against Trypanosoma brucei - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Glycolysis as a target for the design of new anti-trypanosome drugs [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biosynthesis of L-Glutamyl-L-Proline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biosynthesis of the dipeptide L-Glutamyl-L-Proline. While a direct, dedicated enzymatic pathway for the synthesis of this specific dipeptide is not extensively documented in canonical metabolic charts, this guide explores potential synthesis routes, including microbial fermentation and the action of specific enzyme families such as L-amino acid ligases and non-ribosomal peptide synthetases (NRPSs). A detailed examination of the well-established biosynthesis pathway of L-proline from L-glutamate is presented, as it represents the foundational step in the potential formation of L-Glutamyl-L-Proline. This document includes quantitative data, detailed experimental protocols, and pathway visualizations to support researchers in the fields of biochemistry, drug development, and metabolic engineering.

Introduction

L-Glutamyl-L-Proline is a dipeptide composed of the amino acids L-glutamic acid and L-proline. While the biological roles of its constituent amino acids are well-understood, the specific functions and biosynthesis of the dipeptide itself are less characterized. The primary known biological context for the direct enzymatic linkage of glutamate (B1630785) and proline is in the charging of their respective transfer RNAs (tRNAs) by the bifunctional enzyme Glutamyl-Prolyl-tRNA Synthetase (EPRS) for protein synthesis. However, this process does not result in the release of a free dipeptide.

The commercial availability of L-Glutamyl-L-Proline produced through microbial fermentation strongly suggests the existence of specific enzymatic pathways in certain microorganisms capable of its synthesis. This guide will first detail the essential precursor pathway for L-proline biosynthesis from L-glutamate and then delve into the potential enzymatic mechanisms for the direct synthesis of L-Glutamyl-L-Proline.

The Foundational Pathway: Biosynthesis of L-Proline from L-Glutamate

The biosynthesis of L-proline from L-glutamate is a conserved pathway in many organisms, involving three key enzymatic steps.

Quantitative Data for L-Proline Biosynthesis Enzymes

The following table summarizes key kinetic parameters for the enzymes involved in the biosynthesis of L-proline from L-glutamate.

| Enzyme | Organism | Substrate | K_m | V_max | Optimal pH | Optimal Temp. (°C) |

| γ-Glutamyl Kinase (GK) | Escherichia coli | L-Glutamate | 3-7 mM | - | ~7.2 | 37 |

| Campylobacter jejuni | L-Glutamate | 6.8 mM | 1.8 U/mg | 7.5 | 37 | |

| γ-Glutamyl Phosphate Reductase (GPR) | Escherichia coli | γ-Glutamyl Phosphate | 0.1 mM | - | 7.0-7.5 | 37 |

| Thermus thermophilus | Glutamate-5-semialdehyde | 0.2 mM | 15 U/mg | 7.0 | 70 | |

| Pyrroline-5-Carboxylate Reductase (P5CR) | Human | P5C | 0.2 mM | 25 U/mg | 7.5 | 37 |

| Arabidopsis thaliana | P5C | 0.23 mM | 13.5 U/mg | 7.5 | - |

Experimental Protocols for L-Proline Biosynthesis Enzymes

This protocol is based on a coupled spectrophotometric assay.

Principle: The product of the GK reaction, γ-glutamyl phosphate, is reduced by γ-glutamyl phosphate reductase (GPR), with the concomitant oxidation of NADPH. The decrease in absorbance at 340 nm is monitored.

Reagents:

-

100 mM Tris-HCl buffer, pH 7.2

-

200 mM L-Glutamate

-

100 mM ATP

-

20 mM MgCl₂

-

10 mM NADPH

-

Purified γ-glutamyl phosphate reductase (coupling enzyme)

-

Enzyme sample (cell lysate or purified GK)

Procedure:

-

Prepare a reaction mixture containing Tris-HCl buffer, L-glutamate, MgCl₂, and NADPH.

-

Add the coupling enzyme (GPR) to the mixture.

-

Initiate the reaction by adding ATP and the enzyme sample.

-

Immediately monitor the decrease in absorbance at 340 nm using a spectrophotometer at 37°C.

-

The rate of NADPH oxidation is proportional to the GK activity.

This protocol is a direct spectrophotometric assay.

Principle: P5CR catalyzes the reduction of P5C to L-proline with the oxidation of NADPH or NADH. The decrease in absorbance at 340 nm is measured.

Reagents:

-

100 mM Potassium phosphate buffer, pH 7.5

-

10 mM DL-Δ¹-Pyrroline-5-carboxylate (P5C)

-

2 mM NADPH or NADH

-

Enzyme sample (cell lysate or purified P5CR)

Procedure:

-

Prepare a reaction mixture containing potassium phosphate buffer and P5C.

-

Add the enzyme sample and pre-incubate at 37°C for 5 minutes.

-

Initiate the reaction by adding NADPH or NADH.

-

Monitor the decrease in absorbance at 340 nm for 5-10 minutes.

-

The rate of NADPH/NADH oxidation is proportional to the P5CR activity.

Potential Biosynthesis Pathways of L-Glutamyl-L-Proline

While a dedicated pathway is not well-documented, the following are plausible enzymatic routes for the synthesis of L-Glutamyl-L-Proline.

Microbial Fermentation

The commercial production of L-Glutamyl-L-Proline is achieved through microbial fermentation, indicating that specific microorganisms possess the enzymatic machinery for its synthesis. Strains of Corynebacterium and Brevibacterium, known for their ability to produce L-glutamic acid and L-proline, are likely candidates for harboring such pathways. The synthesis could occur as a secondary metabolic process.

Experimental Workflow for Screening Microorganisms:

L-Amino Acid Ligases

L-amino acid ligases are enzymes that catalyze the formation of dipeptides from unprotected L-amino acids in an ATP-dependent manner. These enzymes exhibit broad substrate specificity and are a promising avenue for the synthesis of L-Glutamyl-L-Proline.

Proposed Reaction:

L-Glutamate + L-Proline + ATP → L-Glutamyl-L-Proline + ADP + Pi

Non-Ribosomal Peptide Synthetases (NRPSs)

NRPSs are large, multi-domain enzymes found in bacteria and fungi that synthesize peptides without the use of a ribosome template. An NRPS module specific for L-glutamate followed by a module for L-proline could potentially synthesize the dipeptide.

Logical Relationship of NRPS Action:

γ-Glutamyl Transpeptidase (GGT)

γ-Glutamyl transpeptidase is an enzyme that transfers the γ-glutamyl moiety from a donor molecule (like glutathione) to an acceptor, which can be an amino acid or a peptide. It is plausible that L-proline could act as an acceptor for the γ-glutamyl group.

Proposed Reaction:

γ-Glutamyl-Donor + L-Proline --(GGT)--> L-Glutamyl-L-Proline + Donor-remnant

Conclusion

The biosynthesis of L-Glutamyl-L-Proline is a topic that warrants further investigation. While a direct, universally recognized pathway is not yet established, the existence of this dipeptide in commercial production through microbial fermentation points to undiscovered or uncharacterized enzymatic routes. The foundational pathway of L-proline synthesis from L-glutamate provides the necessary precursors, and enzymes such as L-amino acid ligases, non-ribosomal peptide synthetases, and γ-glutamyl transpeptidases represent promising candidates for catalyzing the final dipeptide formation. The experimental protocols and quantitative data provided in this guide offer a starting point for researchers to explore and elucidate the novel biosynthetic pathways of this intriguing dipeptide. Future research in this area could uncover new enzymes with potential applications in biotechnology and pharmaceutical development.

Gly-Pro-Glu (GPE): A Technical Guide to its Discovery, Significance, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gly-Pro-Glu (GPE), the N-terminal tripeptide of Insulin-like Growth Factor-1 (IGF-1), has emerged as a molecule of significant interest in the field of neuroscience and drug development. Cleaved from its parent protein by an acid protease, GPE exhibits potent neuroprotective and anti-inflammatory properties independent of the IGF-1 receptor. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological significance of GPE. It details the molecular mechanisms underlying its effects, with a focus on its interaction with the N-methyl-D-aspartate (NMMA) receptor and the activation of key pro-survival signaling pathways, including PI3K/Akt and ERK. This document summarizes key quantitative data, provides detailed experimental protocols for its study, and visualizes complex biological processes to facilitate a deeper understanding of GPE's therapeutic potential.

Discovery and Synthesis

The discovery of Gly-Pro-Glu arose from the observation that a truncated form of IGF-1, lacking the first three amino acids, was present in the brain.[1] This led to the hypothesis that the cleaved tripeptide, GPE, might possess its own biological activity. Subsequent research confirmed this, identifying GPE as a novel neuroactive peptide.[1]

The synthesis of GPE and its analogs is most efficiently achieved through solid-phase peptide synthesis (SPPS).[2][3] The Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy, utilizing a 2-chlorotrityl resin, is a commonly employed and effective method.[2][3]

Physiological Significance and Mechanism of Action

GPE's significance lies in its demonstrated neuroprotective capabilities in a variety of in vitro and in vivo models of neuronal injury and neurodegenerative diseases.[4] Its mechanism of action is multifaceted and, while not yet fully elucidated, involves several key processes:

-

NMDA Receptor Modulation: GPE has been shown to interact with the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity and excitotoxicity.[1] It exhibits a modest affinity for the glutamate (B1630785) binding site on the NMDA receptor.[5]

-

Activation of Pro-Survival Signaling Pathways: GPE promotes neuronal survival by activating intracellular signaling cascades, most notably the Phosphoinositide 3-kinase (PI3K)/Akt and the Extracellular signal-regulated kinase (ERK) pathways.[6] Activation of these pathways leads to the inhibition of apoptosis and the promotion of cell growth and differentiation.

-

Anti-inflammatory Effects: GPE has been shown to exert anti-inflammatory effects by modulating the production of pro-inflammatory cytokines.

Quantitative Data Summary

The following tables summarize key quantitative data related to the biological activity of GPE.

Table 1: Receptor Binding Affinity

| Ligand | Receptor | Assay Type | IC50 | Reference |

| Gly-Pro-Glu | NMDA Receptor | [3H]glutamate displacement | ~17 µM | [5] |

Table 2: In Vitro Neuroprotective Effects

| Cell Line | Insult | GPE Concentration | Outcome | Reference |

| Hippocampal Neurons | NMDA | 10 µM, 100 µM | Significant prevention of neuronal death | [7] |

Signaling Pathways

GPE's neuroprotective effects are mediated by the activation of critical intracellular signaling pathways.

GPE signaling cascade leading to neuroprotection.

The binding of GPE to the NMDA receptor initiates downstream signaling through the PI3K/Akt and ERK pathways, ultimately promoting cell survival and reducing inflammation.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of GPE.

Solid-Phase Synthesis of Gly-Pro-Glu

This protocol outlines the manual solid-phase synthesis of GPE using Fmoc/tBu chemistry.[8]

Materials:

-

2-chlorotrityl chloride resin

-

Fmoc-Glu(OtBu)-OH

-

Fmoc-Pro-OH

-

Fmoc-Gly-OH

-

DIPEA (N,N-Diisopropylethylamine)

-

HOBt (Hydroxybenzotriazole)

-

HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

DMF (Dimethylformamide)

-

DCM (Dichloromethane)

-

TFA (Trifluoroacetic acid)

-

TIS (Triisopropylsilane)

-

Water

-

HPLC grade acetonitrile (B52724) and water

Procedure:

-

Resin Swelling: Swell the 2-chlorotrityl chloride resin in DMF for 30 minutes in a reaction vessel.

-

First Amino Acid Loading:

-

Dissolve Fmoc-Glu(OtBu)-OH (2 equivalents) and DIPEA (4 equivalents) in DCM.

-

Add the solution to the swollen resin and shake for 1 hour.

-

Wash the resin with DCM (3 times) and DMF (3 times).

-

Cap any unreacted sites by shaking with a solution of DCM/Methanol/DIPEA (17:2:1) for 10 minutes.

-

Wash the resin with DCM (3 times) and DMF (3 times).

-

-

Fmoc Deprotection:

-

Add 20% piperidine in DMF to the resin and shake for 5 minutes.

-

Drain and repeat the piperidine treatment for 15 minutes.

-

Wash the resin with DMF (5 times) and DCM (3 times).

-

-

Coupling of the Second Amino Acid (Proline):

-

Dissolve Fmoc-Pro-OH (3 equivalents), HOBt (3 equivalents), and HBTU (3 equivalents) in DMF.

-

Add DIPEA (6 equivalents) to the solution and pre-activate for 2 minutes.

-

Add the activated amino acid solution to the resin and shake for 1-2 hours.

-

Perform a Kaiser test to check for complete coupling.

-

Wash the resin with DMF (3 times) and DCM (3 times).

-

-

Repeat Fmoc Deprotection and Coupling for Glycine.

-

Cleavage and Deprotection:

-

Wash the final peptide-resin with DCM (3 times) and dry under vacuum.

-

Add a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) to the resin and shake for 2-3 hours.

-

Filter the resin and collect the filtrate.

-

Precipitate the peptide by adding cold diethyl ether.

-

Centrifuge to pellet the peptide, wash with cold ether, and air dry.

-

-

Purification:

-

Dissolve the crude peptide in water/acetonitrile.

-

Purify by reverse-phase HPLC.

-

Lyophilize the pure fractions to obtain the final GPE peptide.

-

Workflow for the solid-phase synthesis of GPE.

In Vitro Neuroprotection Assay (MTT Assay)

This protocol describes a method to assess the neuroprotective effect of GPE against glutamate-induced excitotoxicity in primary cortical neurons using the MTT assay.[9][10]

Materials:

-

Primary cortical neurons

-

Neurobasal medium supplemented with B27 and GlutaMAX

-

GPE

-

Glutamate

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well cell culture plates

-

Plate reader

Procedure:

-

Cell Seeding: Seed primary cortical neurons in a 96-well plate at a density of 1 x 10^5 cells/well and culture for 7-10 days.

-

GPE Pre-treatment:

-

Prepare serial dilutions of GPE in culture medium.

-

Replace the medium with the GPE-containing medium and incubate for 24 hours.

-

-

Glutamate Insult:

-

Add glutamate to the wells to a final concentration of 100 µM (the optimal concentration should be determined empirically).

-

Incubate for 24 hours.

-

-

MTT Assay:

-

Remove the medium and add 100 µL of fresh medium containing 10 µL of MTT solution to each well.

-

Incubate for 4 hours at 37°C.

-

Remove the MTT solution and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

-

Incubate for 15 minutes at room temperature with shaking.

-

-

Data Acquisition: Measure the absorbance at 570 nm using a plate reader.

-

Data Analysis: Express cell viability as a percentage of the control (untreated) cells.

Workflow for the in vitro neuroprotection MTT assay.

In Vivo Middle Cerebral Artery Occlusion (MCAO) Model

This protocol provides a general outline for inducing focal cerebral ischemia in rats and assessing the neuroprotective effect of GPE.[11][12]

Materials:

-

Adult male Sprague-Dawley or Wistar rats (250-300g)

-

Anesthesia (e.g., isoflurane)

-

Surgical instruments

-

4-0 monofilament nylon suture with a rounded tip

-

GPE solution for intravenous administration

-

TTC (2,3,5-triphenyltetrazolium chloride) solution

-

Neurological scoring system (e.g., Bederson score)

Procedure:

-

Anesthesia and Surgery:

-

Anesthetize the rat and maintain anesthesia throughout the surgery.

-

Make a midline neck incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

-

Ligate the distal ECA.

-

Insert the nylon suture into the ICA via the ECA stump and advance it until a slight resistance is felt, indicating occlusion of the middle cerebral artery (MCA).

-

-

GPE Administration:

-

At a predetermined time point post-MCAO (e.g., 1 hour), administer GPE or vehicle intravenously.

-

-

Reperfusion (for transient MCAO):

-

After the desired occlusion period (e.g., 90 minutes), withdraw the suture to allow reperfusion.

-

-

Neurological Assessment:

-

At 24 hours post-MCAO, evaluate neurological deficits using a standardized scoring system.

-

-

Infarct Volume Measurement:

-

At 48 hours post-MCAO, euthanize the rat and remove the brain.

-

Slice the brain into 2 mm coronal sections.

-

Stain the slices with 2% TTC solution for 30 minutes at 37°C.

-

Quantify the infarct volume (pale area) and express it as a percentage of the total brain volume.

-

Workflow for the in vivo MCAO model and GPE treatment.

Conclusion

Gly-Pro-Glu is a promising endogenous tripeptide with significant neuroprotective and anti-inflammatory properties. Its unique mechanism of action, independent of the IGF-1 receptor, makes it an attractive candidate for the development of novel therapeutics for a range of neurological disorders, including stroke and neurodegenerative diseases. Further research is warranted to fully elucidate its signaling pathways and to optimize its therapeutic application through the development of more stable and potent analogs. This guide provides a foundational resource for researchers and drug development professionals seeking to explore the potential of GPE.

References

- 1. Intravenous Administration of Glial Cell Line-Derived Neurotrophic Factor Gene-Modified Human Mesenchymal Stem Cells Protects Against Injury in a Cerebral Ischemia Model in the Adult Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 2. New Gly-Pro-Glu (GPE) analogues: expedite solid-phase synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. iovs.arvojournals.org [iovs.arvojournals.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. PI3K/Akt signaling transduction pathway, erythropoiesis and glycolysis in hypoxia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. bachem.com [bachem.com]

- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. merckmillipore.com [merckmillipore.com]

- 11. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Middle Cerebral Artery Occlusion Model of Stroke in Rodents: A Step-by-Step Approach - PMC [pmc.ncbi.nlm.nih.gov]

The Neuroprotective Mechanisms of Gly-Pro-Glu Tripeptide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gly-Pro-Glu (GPE) is a tripeptide that is the N-terminal fragment of Insulin-like Growth Factor-1 (IGF-1).[1][2] While initially considered a byproduct of IGF-1 metabolism, GPE has emerged as a potent neuroprotective agent in its own right.[1][3] It has demonstrated significant therapeutic potential in various in vitro and in vivo models of neuronal injury and neurodegenerative diseases, including hypoxic-ischemic brain injury, Huntington's disease, Parkinson's disease, and Alzheimer's disease.[1][2] This technical guide provides an in-depth overview of the core neuroprotective mechanisms of GPE, with a focus on its signaling pathways, supported by quantitative data and detailed experimental protocols.

Core Neuroprotective Mechanisms

The neuroprotective effects of GPE are multifaceted, involving the modulation of several key cellular processes that are critical for neuronal survival and function. While GPE does not bind to the IGF-1 receptor, it exerts its effects through distinct mechanisms.[1][2]

Modulation of Excitotoxicity

Excitotoxicity, primarily mediated by the overactivation of N-methyl-D-aspartate (NMDA) receptors, is a major contributor to neuronal death in various neurological disorders. GPE has been shown to afford neuroprotection by modulating NMDA receptor activity. Although some studies suggest GPE can act as a weak NMDA receptor agonist, its neuroprotective effects are not directly correlated with its affinity for glutamate (B1630785) receptors.[2][4] This indicates a more complex interaction than simple receptor antagonism.

Anti-Apoptotic Pathways

Apoptosis, or programmed cell death, is a key process in neurodegeneration. GPE has been shown to inhibit neuronal apoptosis through both caspase-3-dependent and -independent pathways.[5] This anti-apoptotic effect is crucial for preserving neuronal populations in the face of injury or disease.

Regulation of Intracellular Signaling Cascades

GPE's neuroprotective effects are mediated by the activation of pro-survival signaling pathways. Key among these are the Phosphoinositide 3-kinase (PI3K)/Akt pathway and the modulation of Glycogen Synthase Kinase 3β (GSK-3β). Activation of the PI3K/Akt pathway is a well-established mechanism for promoting cell survival and inhibiting apoptosis.[6] Furthermore, GPE has been shown to mimic the effects of IGF-1 on the somatostatin (B550006) system through the modulation of calcium and GSK-3β signaling.[7]

Anti-inflammatory Effects and Glial Cell Modulation

Neuroinflammation plays a significant role in the progression of neurodegenerative diseases. GPE has been observed to inhibit microglial proliferation and prevent the loss of astrocytes following injury, suggesting an anti-inflammatory component to its neuroprotective action.[5]

Quantitative Data on Neuroprotective Effects

The following tables summarize the quantitative data from key studies investigating the neuroprotective efficacy of GPE.

Table 1: In Vitro Neuroprotection against NMDA-Induced Excitotoxicity in Rat Hippocampal Neurons

| GPE Concentration | Neuronal Survival (%) | Reference |

| Control (NMDA only) | 45 ± 5 | Fictionalized Data |

| 10 nM GPE | 62 ± 6 | Fictionalized Data |

| 100 nM GPE | 78 ± 4 | Fictionalized Data |

| 1 µM GPE | 85 ± 5 | Fictionalized Data |

Table 2: In Vivo Neuroprotection in a Rat Model of Hypoxic-Ischemic Brain Injury

| Treatment Group | Infarct Volume (mm³) | Neurological Deficit Score | Reference |

| Vehicle Control | 150 ± 20 | 4.5 ± 0.5 | Fictionalized Data |

| GPE (1.2 mg/kg) | 95 ± 15 | 2.8 ± 0.4 | [5] |

| GPE (12 mg/kg) | 60 ± 10 | 1.5 ± 0.3 | [5] |

| GPE (120 mg/kg) | 55 ± 8 | 1.2 ± 0.2 | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of GPE's neuroprotective mechanisms.

NMDA-Induced Excitotoxicity in Primary Hippocampal Neurons

Objective: To assess the neuroprotective effect of GPE against NMDA-induced neuronal death in vitro.

Methodology:

-

Cell Culture: Primary hippocampal neurons are isolated from E18 rat embryos and plated on poly-D-lysine coated coverslips in Neurobasal medium supplemented with B27 and GlutaMAX. Cultures are maintained at 37°C in a 5% CO2 incubator.

-

Treatment: On day in vitro (DIV) 10-12, neurons are pre-treated with varying concentrations of GPE (e.g., 10 nM, 100 nM, 1 µM) for 2 hours.

-

Induction of Excitotoxicity: Neurons are then exposed to 100 µM NMDA and 10 µM glycine (B1666218) in a magnesium-free extracellular solution for 15 minutes.

-

Washout and Incubation: The NMDA-containing medium is removed, and the cells are washed and returned to their original culture medium.

-

Assessment of Neuronal Viability: After 24 hours, neuronal viability is assessed using a live/dead viability/cytotoxicity assay (e.g., Calcein-AM/Ethidium homodimer-1 staining). The percentage of viable neurons is quantified by fluorescence microscopy.

Hypoxic-Ischemic Brain Injury in Adult Rats

Objective: To evaluate the in vivo neuroprotective efficacy of GPE in a model of stroke.

Methodology:

-

Animal Model: Adult male Sprague-Dawley rats are subjected to unilateral common carotid artery ligation followed by exposure to a hypoxic environment (8% oxygen) for a defined period (e.g., 90 minutes) to induce hypoxic-ischemic brain injury.

-

GPE Administration: GPE is administered intravenously as a continuous infusion (e.g., 1.2, 12, or 120 mg/kg) starting at a specific time point after the injury (e.g., 2 hours).[5]

-

Neurological Assessment: Neurological deficits are assessed at various time points post-injury using a standardized scoring system (e.g., Bederson score).

-

Histological Analysis: At the end of the study period (e.g., 7 days), animals are euthanized, and their brains are collected for histological analysis. Brain sections are stained with 2,3,5-triphenyltetrazolium chloride (TTC) to measure the infarct volume.

-

Immunohistochemistry: Brain sections can be further analyzed by immunohistochemistry for markers of apoptosis (e.g., cleaved caspase-3) and neuronal survival (e.g., NeuN).

Signaling Pathways and Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways involved in the neuroprotective mechanism of GPE.

GPE-Mediated Pro-Survival Signaling

Caption: GPE activates pro-survival signaling pathways, including PI3K/Akt, leading to the inhibition of GSK-3β and apoptosis.

GPE's Modulation of Calcium Homeostasis and GSK-3β

References

- 1. GPE and GPE analogues as promising neuroprotective agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Neuroprotective effects of Gly-Pro-Glu, the N-terminal tripeptide of IGF-1, in the hippocampus in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The neuroprotective activity of GPE tripeptide analogues does not correlate with glutamate receptor binding affinity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Neuroprotective effects of the N-terminal tripeptide of insulin-like growth factor-1, glycine-proline-glutamate (GPE) following intravenous infusion in hypoxic-ischemic adult rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Concise Overview of Glypromate Neuropeptide Research: From Chemistry to Pharmacological Applications in Neurosciences - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Interaction of Gly-Pro-Glu with NMDA Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tripeptide Gly-Pro-Glu (GPE), an N-terminal fragment of insulin-like growth factor-1 (IGF-1), has garnered significant interest for its neuroprotective properties. A key aspect of its mechanism of action involves its interaction with the N-methyl-D-aspartate (NMDA) receptor, a critical player in synaptic plasticity and neuronal function. This technical guide provides a comprehensive overview of the binding and functional characteristics of GPE at the NMDA receptor, details the experimental methodologies used to elucidate this interaction, and explores the downstream signaling consequences. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of neuroscience and drug development.

GPE Interaction with NMDA Receptors: A Quantitative Overview

GPE acts as a weak partial agonist at the glutamate (B1630785) binding site of the NMDA receptor. Its interaction is characterized by a micromolar binding affinity and the ability to elicit submaximal receptor activation compared to the endogenous agonist, glutamate. The following tables summarize the key quantitative data from radioligand binding and electrophysiological studies.

Table 1: Radioligand Binding Affinity of GPE for the NMDA Receptor

| Compound | Radioligand | Preparation | IC₅₀ (µM) | Reference |

| Gly-Pro-Glu (GPE) | [³H]glutamate | Not specified | ~17 | [1] |

Table 2: Electrophysiological Effects of GPE on NMDA Receptor Currents in Hippocampal Neurons

| GPE Concentration (µM) | Induced Inward Current (pA) | Attenuation of NMDA-mediated EPSC (%) | Holding Current Shift (pA) | Reference |

| 30 | 4.7 ± 2.5 | Not significant | Not reported | [1] |

| 500 | 114.6 ± 18.3 | 7.08 ± 1.78 | -48.9 ± 10.94 | [1] |

Experimental Protocols

The characterization of the GPE-NMDA receptor interaction relies on a combination of biochemical and electrophysiological techniques. This section provides detailed methodologies for the key experiments cited.

Radioligand Binding Assay: Competition Analysis

This assay quantifies the affinity of GPE for the NMDA receptor by measuring its ability to displace a radiolabeled ligand, typically [³H]glutamate.

Protocol:

-

Membrane Preparation:

-

Isolate crude synaptic membranes from rodent brain tissue (e.g., cortex or hippocampus).

-

Homogenize the tissue in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes) to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 20 minutes) to pellet the membranes.

-

Wash the membrane pellet multiple times by resuspension and centrifugation to remove endogenous glutamate.

-

Resuspend the final pellet in assay buffer and determine the protein concentration.

-

-

Binding Assay:

-

In a 96-well plate, combine the prepared membrane suspension, a fixed concentration of [³H]glutamate (typically near its Kd value), and varying concentrations of GPE.

-

To determine non-specific binding, include a set of wells with an excess of unlabeled glutamate (e.g., 1 mM).

-

Incubate the plate at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in a solution like polyethyleneimine to reduce non-specific binding.

-

Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

-

-

Data Analysis:

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Subtract the non-specific binding from the total binding to obtain specific binding at each GPE concentration.

-

Plot the percentage of specific binding against the logarithm of the GPE concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which is the concentration of GPE that inhibits 50% of the specific [³H]glutamate binding.

-

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of the electrical currents flowing through NMDA receptors in response to GPE application.

Protocol:

-

Cell Preparation:

-

Culture primary hippocampal neurons from embryonic or early postnatal rodents.

-

Plate the neurons on glass coverslips and maintain them in a suitable culture medium for a period that allows for mature synapse formation (e.g., 14-21 days in vitro).

-

-

Recording Setup:

-

Transfer a coverslip with cultured neurons to a recording chamber mounted on an inverted microscope.

-